molecular formula C22H19Cl2NO4 B3715475 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B3715475
M. Wt: 432.3 g/mol
InChI Key: FERKMKBKJGQIKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine class. This compound is characterized by its unique structure, which includes a benzyl group, a dichlorophenyl group, and two carboxylate groups. It is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an alcohol solvent, such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The benzyl and dichlorophenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted benzyl and dichlorophenyl derivatives.

Scientific Research Applications

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a model compound in studies of dihydropyridine chemistry and reaction mechanisms.

    Biology: Investigated for its potential as a calcium channel blocker, which could have implications in treating cardiovascular diseases.

    Medicine: Explored for its potential therapeutic effects, including antihypertensive and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with molecular targets such as calcium channels. By binding to these channels, the compound can inhibit calcium influx into cells, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.

    Amlodipine: A widely used antihypertensive agent that also belongs to the dihydropyridine class.

    Felodipine: Known for its long-acting antihypertensive effects.

Uniqueness

3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines. Its dichlorophenyl group, in particular, may enhance its binding affinity and selectivity for certain molecular targets.

Properties

IUPAC Name

dimethyl 1-benzyl-4-(3,4-dichlorophenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO4/c1-28-21(26)16-12-25(11-14-6-4-3-5-7-14)13-17(22(27)29-2)20(16)15-8-9-18(23)19(24)10-15/h3-10,12-13,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERKMKBKJGQIKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)Cl)C(=O)OC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE
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3,5-DIMETHYL 1-BENZYL-4-(3,4-DICHLOROPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

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